molecular formula C27H34N4O2 B2687887 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide CAS No. 942862-69-3

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide

Cat. No.: B2687887
CAS No.: 942862-69-3
M. Wt: 446.595
InChI Key: ONFYTOQPHTUDGC-UHFFFAOYSA-N
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Description

2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide is a useful research compound. Its molecular formula is C27H34N4O2 and its molecular weight is 446.595. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

One research application of related compounds involves the synthesis and evaluation of their antimicrobial properties. For instance, the synthesis of various heterocycles incorporating a thiadiazole moiety, such as pyrazole and pyridine derivatives, has been investigated for their potential insecticidal effects against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

In Vitro Affinity and Selectivity for Receptors

Another application involves exploring the in vitro affinity and selectivity of compounds for specific receptors. For example, certain fluoroethoxy and fluoropropoxy substituted derivatives have been synthesized and found to have high in vitro affinity and selectivity for the peripheral benzodiazepine receptors when compared with central benzodiazepine receptors (Fookes et al., 2008).

Antitumor Activity

Compounds related to 2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide have been studied for their potential antitumor activities. For example, the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been conducted, with some compounds exhibiting promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).

Inhibition of Kinase Activities

The inhibition of kinase activities, such as Src kinase, is another significant application. For instance, N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities, showing promising results in inhibiting cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

Radiolabeling for Imaging

The radiolabeling of these compounds for imaging applications, particularly in positron emission tomography (PET), represents another research application. For example, the synthesis of 2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-[11C]methyl-acetamide, a novel radioligand, has been conducted for imaging the peripheral benzodiazepine receptors with PET (Thominiaux et al., 2007).

Properties

IUPAC Name

2-[2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2/c1-4-7-10-20-13-15-22(16-14-20)30-18-21(17-25(30)32)27-28-23-11-8-9-12-24(23)31(27)19-26(33)29(5-2)6-3/h8-9,11-16,21H,4-7,10,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFYTOQPHTUDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.